Pimaric acid
Overview
Description
Pimaric acid is a carboxylic acid from the resin acid group, often found in the oleoresins of pine trees . It can be prepared by dehydration of abietic acid, which it usually accompanies in mixtures like rosin . It is soluble in alcohols, acetone, and ethers .
Synthesis Analysis
Pimaric acid can be synthesized from rosin, a forestry resource with a specific three-membered phenanthrene ring structure . .
Molecular Structure Analysis
Pimaric acid has a molecular formula of C20H30O2 . It has five defined stereocentres . The lipophilic residues including Phe 332 in S5 of KV1.1-KV2.1 channels may be critical for the effects of Pimaric acid .
Chemical Reactions Analysis
Pimaric acid modulates recombinant rodent KV channel activity . The enhancement was significant at low potentials (<0 mV) but not at more positive potentials . The point mutation of Phe 332 into Tyr mimics the effects of Pimaric acid on V1/2 and T1/2D and also abolished the further change by addition of Pimaric acid .
Physical And Chemical Properties Analysis
Pimaric acid has a molar mass of 302.458 g·mol−1 . It is soluble in alcohols, acetone, and ethers .
Scientific Research Applications
Anticancer Activity
Pimaric acid has demonstrated significant anticancer effects, particularly in human ovarian cancer cells. Research conducted by Wang Li et al. (2022) found that Pimaric acid induced cytotoxicity in these cells in a dose-dependent manner, mediated through apoptosis, endoplasmic reticulum stress, and cell cycle arrest, without affecting human ovarian epithelial cells significantly. The investigation highlighted the potential of Pimaric acid as a promising anticancer agent against ovarian carcinoma, necessitating further studies for validation Wang Li et al., 2022.
Cardiovascular and Anti-inflammatory Effects
Pimaric acid also showed potential in cardiovascular health, particularly in reducing the migration of human aortic smooth muscle cells (HASMCs) and inhibiting the production of matrix metalloproteinase (MMP)-9, which are crucial in the development of atherosclerosis. A study by Seok‐jong Suh et al. (2012) demonstrated that Pimaric acid inhibits MMP-9 production and HASMC migration induced by tumor necrosis factor (TNF)-α, suggesting its potent anti-atherosclerotic activity Seok‐jong Suh et al., 2012.
Antibacterial and Anti-biofilm Properties
In the context of oral health, 4-epi-Pimaric acid, a derivative of Pimaric acid, has been identified as a potent antibacterial and anti-biofilm agent against oral cavity pathogens. A study highlighted its minimum inhibitory concentration (MIC) against oral pathogens and its effectiveness in inhibiting biofilm formation by Streptococcus mutans, suggesting its potential application in treating oral microbial infections F. Ali et al., 2011.
Modulation of Ion Channels
Pimaric acid has been studied for its effects on ion channels, particularly its ability to activate large-conductance Ca2+-activated K+ (BK) channels, which are significant in various physiological processes. Y. Imaizumi et al. (2002) discovered that Pimaric acid and related compounds could induce membrane hyperpolarization by activating BK channels, suggesting a potential therapeutic application in diseases associated with dysfunctional ion channels Y. Imaizumi et al., 2002.
Safety And Hazards
properties
IUPAC Name |
(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVJRKBZMUDEEV-APQLOABGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858728 | |
Record name | alpha-Pimaricacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pimaric acid | |
CAS RN |
127-27-5 | |
Record name | Pimaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pimaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIMARIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Pimaricacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIMARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88R98Z71NI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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